N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide
Overview
Description
N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C22H20F3NO and its molecular weight is 371.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
New derivatives of N-(naphthalen-1-yl)propanamide have been synthesized and evaluated for their antimicrobial activity. These compounds, including variations like N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide, have shown significant activity against a range of bacteria and fungi. Some of these compounds exhibit antifungal activity comparable to ketoconazole and anti-bacterial activity at par with chloramphenicol, highlighting their potential in antimicrobial applications (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Enantioseparation in Pharmaceutical Synthesis
The compound has been used in the enantioseparation of Cinacalcet, a pharmaceutical drug, highlighting its utility in the synthesis of chirally pure pharmaceuticals. This process involves the use of chiral stationary phases and chiral mobile phase additives, indicating the compound's role in enhancing the efficiency and specificity of pharmaceutical synthesis (Yang et al., 2019).
Antioxidant and Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which include N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and others, have demonstrated notable antioxidant and anticancer activities. Some of these derivatives showed higher antioxidant activity than ascorbic acid and were more cytotoxic against certain cancer cell lines, such as glioblastoma U-87 (Tumosienė et al., 2020).
Molecular Structure Studies
Studies on the molecular structure of related compounds, such as napropamide, provide insights into the molecular interactions and stability of these compounds. These studies are fundamental for understanding the chemical properties and potential applications of these compounds in various fields (Cho et al., 2013).
Synthetic Processes Involving Related Compounds
Efficient synthetic methods involving substances related to N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide have been developed. These methods are crucial for the production of various pharmaceuticals and highlight the compound's role in diverse synthetic pathways (Lei et al., 2014).
Drug Delivery and Selective Transport
Research on N1-substituent effects in polyamine conjugates provides valuable information on the selective delivery of compounds into cells with active polyamine transporters. This research is vital for developing targeted drug delivery systems, enhancing the efficacy of pharmaceuticals (Gardner et al., 2004).
Properties
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)26-21(27)13-12-16-6-4-9-18(14-16)22(23,24)25/h2-11,14-15H,12-13H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEHAOJGPHEOSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727637 | |
Record name | N-[1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955371-05-8 | |
Record name | N-[1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques were employed to study the enantioseparation of N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide?
A1: The research primarily focused on High-Performance Liquid Chromatography (HPLC) to achieve enantioseparation of the compound. The study utilized a 1-napthalene vancomycin chiral stationary phase and explored the effectiveness of different chiral mobile phase additives like D-tartaric acid, diethyl L-tartrate, and diethyl D-tartrate []. This method allowed researchers to separate and analyze the different enantiomers of the compound.
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